molecular formula C22H20ClN3O3 B7453615 Chitin synthase inhibitor 1

Chitin synthase inhibitor 1

Cat. No.: B7453615
M. Wt: 409.9 g/mol
InChI Key: WYUGBSZAHFZXDM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 1 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chitin synthase inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

Chitin synthase inhibitor 1 exerts its effects by binding to the active site of chitin synthase, thereby blocking the enzyme’s ability to catalyze the formation of glycosidic linkages in chitin. This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects . The molecular targets involved include the glycosyl donor and acceptor substrates, as well as the chitin-conducting trans-membrane channel .

Comparison with Similar Compounds

Uniqueness: Chitin synthase inhibitor 1 is unique in its ability to effectively inhibit chitin synthase with high specificity and potency. Its design and synthesis involve advanced techniques that enhance its inhibitory activity and reduce potential side effects .

Properties

IUPAC Name

(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUGBSZAHFZXDM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.